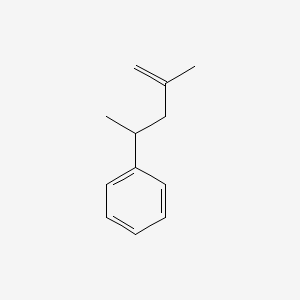

Benzene, (1,3-dimethyl-3-butenyl)-

Description

Properties

CAS No. |

56851-51-5 |

|---|---|

Molecular Formula |

C12H16 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

4-methylpent-4-en-2-ylbenzene |

InChI |

InChI=1S/C12H16/c1-10(2)9-11(3)12-7-5-4-6-8-12/h4-8,11H,1,9H2,2-3H3 |

InChI Key |

YFXZXGKNNUQNOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Benzene with 1,3-dimethyl-3-butenyl Precursors

One common approach involves Friedel-Crafts alkylation where benzene is reacted with an appropriate alkyl halide or related electrophilic precursor containing the 1,3-dimethyl-3-butenyl moiety. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) or boron trifluoride etherate (BF3·OEt2).

- Reaction conditions: The reaction is carried out under anhydrous conditions, often in an inert solvent such as dichloromethane or nitrobenzene, at temperatures ranging from 0°C to reflux depending on the reactivity of the alkylating agent.

- Workup: After completion, the reaction mixture is quenched with water or ammonium chloride solution to deactivate the catalyst and extract the organic product.

- Purification: The crude product is purified by standard organic techniques such as extraction with hexane, washing, drying over magnesium sulfate, and distillation or chromatography to isolate the target compound.

Synthesis via Grignard Reagents and Subsequent Functionalization

Another method involves the use of Grignard reagents to build the side chain before coupling it to the benzene ring:

- Step 1: Preparation of a suitable Grignard reagent, such as methylmagnesium iodide, from magnesium turnings and methyl iodide in anhydrous ether or tetrahydrofuran (THF).

- Step 2: Reaction of the Grignard reagent with an appropriate electrophilic precursor such as an aldehyde or ketone to form the 1,3-dimethyl-3-butenyl intermediate.

- Step 3: Coupling of this intermediate with benzene under catalytic conditions, often using nickel or palladium catalysts to facilitate cross-coupling reactions.

This method allows for precise control over the substitution pattern and stereochemistry of the side chain.

Patent-Described Synthetic Routes

European patent EP3037405A1 describes synthetic methods involving 3-acyloxymethyl-3-butenyl carboxylate compounds as intermediates for producing related alkylated butenyl derivatives. The process includes:

- Cooling the reaction mixture to room temperature.

- Addition of water and extraction with n-hexane.

- Common organic phase workup steps to isolate the desired product.

Although this patent focuses on related carboxylate derivatives, the methodology provides insight into handling 3-butenyl intermediates relevant for the preparation of Benzene, (1,3-dimethyl-3-butenyl)-.

Industrial and Laboratory Scale Considerations

- Solvent choice: Inert solvents such as hexane, toluene, or dichloromethane are preferred to avoid side reactions.

- Temperature control: Reactions are often temperature-sensitive, requiring cooling or controlled heating to optimize yields and minimize by-products.

- Catalyst selection: Lewis acids or transition metal catalysts are chosen based on the desired reaction pathway and substrate compatibility.

- Purification: Techniques such as bulb-to-bulb distillation under reduced pressure are employed to purify thermally sensitive products.

Comparative Analysis of Preparation Methods

| Preparation Method | Key Reagents and Catalysts | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Benzene, alkyl halide, AlCl3 or BF3·OEt2 | Straightforward, widely used | Possible polyalkylation, rearrangements | Moderate (50-70%) |

| Grignard Reagent Route | Mg, methyl iodide, electrophilic precursor, Ni or Pd catalyst | High selectivity, stereochemical control | Requires anhydrous conditions, multi-step | Moderate to high (60-80%) |

| Patent Method via 3-acyloxymethyl-3-butenyl intermediates | 3-acyloxymethyl-3-butenyl carboxylate, n-hexane extraction | Useful for related derivatives, scalable | Specific to carboxylate derivatives | Not explicitly reported |

Research Findings and Data Integration

- Spectroscopic data: NIST and SpectraBase provide mass spectrometry and NMR spectra confirming the structure and purity of Benzene, (1,3-dimethyl-3-butenyl)-.

- Computational descriptors: PubChem lists computed molecular descriptors such as SMILES and InChI that aid in molecular modeling and reaction prediction.

- Process optimization: Patent literature emphasizes the importance of reaction temperature and solvent choice for maximizing yield and simplifying purification.

Chemical Reactions Analysis

Types of Reactions: Benzene, (1,3-dimethyl-3-butenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed:

Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

While comprehensive data tables and case studies for the applications of "Benzene, (1,3-dimethyl-3-butenyl)-" are not available within the provided search results, the available information does offer some insight into its properties and related compounds.

Chemical Identifiers and Properties

"Benzene, (1,3-dimethyl-3-butenyl)-" has the molecular formula and a molecular weight of 160.25 g/mol . It is also known as 4-methylpent-4-en-2-ylbenzene . The PubChem CID for this compound is 569759 .

Related Compounds and Their Applications

- m-Xylene :

- Other Benzene Derivatives :

- 1-(1,1-dimethylethyl)-3,5-dimethyl-benzene :

Hydrothermal Reactions

Mechanism of Action

The mechanism of action of Benzene, (1,3-dimethyl-3-butenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound’s benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the ring. This process involves the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| Benzene, (1,3-dimethyl-3-butenyl)- | 56851-51-5 | C₁₂H₁₆ | 160.255 | 1,3-Dimethyl-3-butenyl |

| Benzene, (2-methyl-1-butenyl)- | 56253-64-6 | C₁₁H₁₄ | 146.233 | 2-Methyl-1-butenyl |

| Benzene, (1,3-dimethyl-2-methylenebutyl)- | 61777-10-4 | C₁₃H₁₈ | 174.286 | 1,3-Dimethyl-2-methylenebutyl |

| Benzene, 1-(1,3-butadienyl)-4-methyl | 33356-85-3 | C₁₁H₁₂ | 144.212 | 1,3-Butadienyl, 4-methyl |

Key Observations :

- Branching vs. Chain Length : The 1,3-dimethyl-3-butenyl group in the target compound introduces greater steric hindrance than the linear 2-methyl-1-butenyl group in CAS 56253-64-6 .

- Double Bond Position : Compounds with conjugated dienes (e.g., 1,3-butadienyl in CAS 33356-85-3) exhibit higher reactivity in cycloaddition reactions compared to isolated alkenes like the target compound .

Physical and Chemical Properties

Table 2: Thermodynamic and Reactivity Comparison

| Property | Benzene, (1,3-dimethyl-3-butenyl)- | Benzene, ethylmethyl- (CAS 25550-14-5) | 3-Butenylbenzene (CAS 768-56-9) |

|---|---|---|---|

| Boiling Point (°C) | Not reported | ~175–185 | 196–200 |

| Hydration Free Energy (ΔΔG, kcal/mol) | Not reported | -1.2 (simulated) | -0.8 (experimental) |

| Reduction Efficiency (Catalytic H₂) | Moderate (steric hindrance) | High (simple alkyl group) | Low (allylic stability) |

Key Observations :

- Steric Effects : The bulky substituent in the target compound reduces its reduction efficiency compared to ethylmethylbenzene, which lacks steric hindrance .

- Thermal Stability : Alkenyl-substituted benzenes (e.g., 3-butenylbenzene) exhibit lower thermal stability due to allylic C=C bond reactivity, whereas the target compound’s branched structure may mitigate degradation .

Reactivity in Donor-Acceptor Systems

Substituent effects significantly influence stacking behavior in charge-transfer cocrystals:

- Methyl Groups: The 1,3-dimethyl substitution in the target compound promotes 2:1 donor-acceptor cocrystal formation with TCNQ derivatives, unlike toluene (1:1 ratio) .

- Electronic Effects: Compared to nitro- or amino-substituted benzenes (cSAR(X) = -0.45 to +0.32), the alkenyl group in the target compound acts as a weak electron donor, altering charge distribution in π-stacking interactions .

Biological Activity

Benzene, (1,3-dimethyl-3-butenyl)-, also known as 1,3-Dimethylbut-3-enylbenzene, is a compound with a molecular formula of C₁₂H₁₆ and a molecular weight of 160.26 g/mol . This compound has garnered attention due to its potential biological activities and implications in various fields, including pharmacology and toxicology.

The structure of Benzene, (1,3-dimethyl-3-butenyl)- can be represented as follows:

- Molecular Formula: C₁₂H₁₆

- Molecular Weight: 160.26 g/mol

- CAS Registry Number: 56851-51-5

- InChIKey: YFXZXGKNNUQNOO-UHFFFAOYSA-N

Biological Activity

The biological activity of Benzene, (1,3-dimethyl-3-butenyl)- has been explored in various studies. Here are some key findings:

Antimicrobial Activity

Research indicates that compounds similar to Benzene, (1,3-dimethyl-3-butenyl)- possess antimicrobial properties. For instance, extracts from plants containing this compound have shown effectiveness against various bacterial strains .

Cytotoxicity and Anticancer Properties

Studies have suggested that certain benzene derivatives exhibit cytotoxic effects on cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation . In vitro studies have demonstrated that benzene derivatives can influence pathways associated with cancer cell survival.

Phytochemical Constituents

The biological activity of Benzene, (1,3-dimethyl-3-butenyl)- is often evaluated in the context of phytochemical analyses. For example, a study on the aerial parts of Raphanus sativus identified several phytocompounds through GC-MS analysis. Among these were various benzene derivatives that exhibited significant biological activities such as antibacterial and anti-inflammatory effects .

| Compound Name | Molecular Formula | Molecular Weight | Activity |

|---|---|---|---|

| Benzene, (1-butylhexyl)- | C₁₆H₂₆ | 218 g/mol | Unknown |

| Benzene, (1-methyldecyl)- | C₁₇H₂₈ | 232 g/mol | Unknown |

| Benzene, (1,3-dimethyl-3-butenyl)- | C₁₂H₁₆ | 160 g/mol | Cytotoxicity, Antimicrobial |

Case Studies

Several case studies have illustrated the biological implications of benzene derivatives:

- Acute Toxicity Studies : Investigations into the acute effects of benzene exposure have revealed significant risks associated with high concentrations. Symptoms include central nervous system depression and irritation of mucous membranes .

- Long-term Exposure Effects : Chronic exposure to benzene has been linked to hematological malignancies such as leukemia. Epidemiological studies highlight the correlation between exposure levels and increased cancer risk .

Q & A

Basic: What are the key structural features of Benzene, (1,3-dimethyl-3-butenyl)-, and how do they influence its reactivity?

The compound features a benzene ring substituted with a 1,3-dimethyl-3-butenyl group. The substituent includes a branched alkenyl chain (butenyl) with two methyl groups at the 1- and 3-positions. This structure introduces steric hindrance and electron-donating effects due to alkyl groups, which may direct electrophilic substitution to specific positions on the aromatic ring. The conjugated double bond in the butenyl group could participate in resonance, altering reactivity compared to simpler alkylbenzenes .

Advanced: What experimental strategies are recommended for synthesizing Benzene, (1,3-dimethyl-3-butenyl)- with high regioselectivity?

Synthesis could involve Friedel-Crafts alkylation using a pre-formed alkenyl halide (e.g., 1,3-dimethyl-3-butenyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). However, steric hindrance from the substituent may reduce reactivity, necessitating optimized conditions (e.g., low temperature, inert atmosphere). Alternatively, transition-metal-catalyzed coupling (e.g., Heck or Suzuki reactions) could be explored for controlled functionalization. Comparative analysis of similar compounds (e.g., 3-Phenyldodecane) suggests that alkyl chain length and branching influence reaction yields .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR or MS) for this compound?

Contradictions may arise from isomerism or impurities. To resolve this:

- Perform high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₂H₁₆, exact mass: 160.12528) .

- Use 2D NMR techniques (e.g., HSQC, HMBC) to assign stereochemistry and verify substituent positions.

- Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts or IR spectra) to validate experimental data .

Basic: What spectroscopic techniques are most effective for characterizing Benzene, (1,3-dimethyl-3-butenyl)-?

Advanced: What computational methods are suitable for predicting the stability and resonance effects in this compound?

- Density Functional Theory (DFT): Calculate resonance stabilization energy and electron density maps to assess aromaticity and substituent effects.

- Molecular Dynamics (MD): Simulate steric interactions between the branched substituent and the benzene ring to predict conformational stability.

- Hückel’s Rule Analysis: Evaluate the compound’s aromaticity by determining if the π-electron system (from the benzene ring and conjugated butenyl group) satisfies the 4n+2 rule .

Advanced: How does the 3-butenyl group affect the compound’s participation in Diels-Alder reactions compared to simpler benzene derivatives?

The butenyl group’s conjugated diene system could act as a dienophile in Diels-Alder reactions. However, steric hindrance from the methyl groups may reduce reactivity. Comparative studies with non-branched analogs (e.g., styrene derivatives) are needed to quantify rate differences. Computational modeling of transition states (e.g., using Gaussian software) could predict regioselectivity .

Basic: What safety protocols should be followed when handling Benzene, (1,3-dimethyl-3-butenyl)-?

While specific toxicity data for this compound is limited, general alkylbenzene precautions apply:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal contact.

- Monitor air quality using gas chromatography to ensure workplace levels remain below OSHA’s benzene exposure limit (1 ppm over 8 hours) .

- Dispose of waste via incineration or approved chemical degradation methods to prevent environmental release .

Advanced: How can researchers address discrepancies in biological activity data for this compound?

- Conduct dose-response studies to establish a clear correlation between concentration and effect.

- Use metabolomic profiling (e.g., LC-MS/MS) to identify potential metabolites that may contribute to observed contradictions.

- Compare results with structurally similar compounds (e.g., 1-ethyloctylbenzene) to isolate substituent-specific effects .

Basic: What are the industrial applications of Benzene, (1,3-dimethyl-3-butenyl)- in materials science?

The compound’s branched structure suggests potential as:

- A plasticizer in polymer synthesis, improving flexibility.

- A precursor for synthesizing specialty surfactants or lubricants.

However, academic research should focus on mechanistic studies (e.g., polymerization kinetics) rather than commercial-scale production .

Advanced: What strategies optimize the enantiomeric resolution of chiral derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.